Ethyl(1-methoxypropan-2-yl)amine

Description

Systematic IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-ethyl-1-methoxypropan-2-amine . This nomenclature reflects its core structure:

- A propan-2-amine backbone (a three-carbon chain with an amine group at position 2).

- A methoxy group (-OCH₃) substituent at position 1 of the propane chain.

- An ethyl group (-CH₂CH₃) bonded to the nitrogen atom.

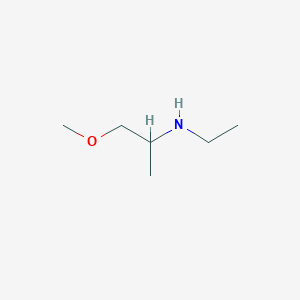

The structural formula is C₆H₁₅NO , with the following connectivity:

CH₃-CH₂-NH-CH(CH₂-O-CH₃)

The SMILES notation (Simplified Molecular-Input Line-Entry System) is CCNC(C)COC , which encodes the branching at the propane chain and the methoxy-ethylamine arrangement.

Key stereochemical features include:

Alternative Chemical Designations and Registry Identifiers

This compound is documented under multiple synonyms and registry numbers across chemical databases:

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry Number | 188575-75-9 | |

| PubChem CID | 23397066 | |

| ChemSpider ID | 171961 (hydrochloride) | |

| MDL Number | MFCD11618157 |

The hydrochloride salt form (CAS 1170401-56-5) is often used in synthetic applications to enhance stability. Synonyms include This compound hydrochloride and N-ethyl-1-methoxypropan-2-amine hydrochloride.

Molecular Formula and Weight Analysis

The molecular composition and mass characteristics are as follows:

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C₆H₁₅NO | C₆H₁₅NO·HCl (C₆H₁₆ClNO) |

| Molecular Weight | 117.19 g/mol | 153.65 g/mol |

| Exact Mass | 117.1154 Da | 153.0866 Da |

The molecular formula (C₆H₁₅NO) confirms six carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and one oxygen atom. The hydrochloride salt incorporates an additional hydrogen and chlorine atom, increasing its molecular weight by 36.46 g/mol.

Mass fragmentation patterns (theoretical):

The degree of unsaturation is 0, indicating a fully saturated structure with no rings or double bonds.

Properties

Molecular Formula |

C6H15NO |

|---|---|

Molecular Weight |

117.19 g/mol |

IUPAC Name |

N-ethyl-1-methoxypropan-2-amine |

InChI |

InChI=1S/C6H15NO/c1-4-7-6(2)5-8-3/h6-7H,4-5H2,1-3H3 |

InChI Key |

ZLDAYYMUMZNMCC-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(C)COC |

Origin of Product |

United States |

Preparation Methods

Reaction Sequence and Mechanism

The most well-documented method involves a three-step enantioselective synthesis starting from (R)-epichlorohydrin [(R)-ECH] (Figure 1).

Step 1: Nucleophilic Ring-Opening

(R)-ECH reacts with 2-ethyl-6-methylaniline in methanol under reflux (60–80°C, 6–8 hours) to form (R)-1-((2-ethyl-6-methylphenyl)amino)-3-methoxypropan-2-ol [(R)-3]. Crushed KOH is added at <25°C to deprotonate intermediates, achieving >95% yield.

Step 2: Aziridine Formation

The alcohol [(R)-3] undergoes Mitsunobu reaction conditions with diisopropyl azodicarboxylate (DIAD) and triphenylphosphine in dry toluene. Refluxing (100–130°C, 3–5 hours) generates (S)-1-(2-ethyl-6-methylphenyl)-2-(methoxymethyl)aziridine [(S)-4].

Step 3: Hydrogenation

Catalytic hydrogenation of [(S)-4] using Pd/C in methanol under H₂ atmosphere (1–3 hours) yields (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methylaniline [(S)-1] with >99% enantiomeric excess (ee) and 75% overall yield.

Key Parameters

- Solvent: Methanol for Step 1; dry toluene for Step 2.

- Catalysts: DIAD/TPP for aziridine formation; Pd/C for hydrogenation.

- Scalability: Demonstrated at multi-gram scale with consistent ee.

Reductive Amination of 1-Methoxypropan-2-one

Traditional Reductive Amination

Reductive amination of 1-methoxypropan-2-one (ketone) with ethylamine employs sodium triacetoxyborohydride (NaBH(OAc)₃) in 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

Reaction Conditions:

- Molar Ratio: 1:1 ketone:amine.

- Acid Catalyst: Acetic acid (0.1–1.0 equiv).

- Yield: 70–85% with minimal dialkylation.

Limitations:

Enzymatic Reductive Amination

Native amine dehydrogenases (nat-AmDHs), such as MATOUAmDH2, catalyze the direct reductive amination of 1-methoxypropan-2-one with ammonia or methylamine.

Biocatalytic Protocol:

- Substrate: 1-Methoxypropan-2-one (10 mM).

- Enzyme: MATOUAmDH2 (1 mg/mL).

- Cofactor: NADPH (0.5 mM).

- Yield: 90% for (S)-1-methoxypropan-2-amine with 98% ee.

Advantages:

Comparative Analysis of Methods

Cost and Sustainability

- Enantioselective Route: High atom economy but requires expensive (R)-ECH and Pd/C.

- Biocatalytic Route: Lower environmental impact but dependent on enzyme production costs.

Emerging Approaches

Continuous Flow Hydrogenation

Recent advances utilize continuous flow reactors for Step 3 (aziridine hydrogenation), reducing reaction time to 30 minutes and improving Pd/C utilization.

Engineered Amine Dehydrogenases

Protein engineering of MATOUAmDH2 (e.g., M215A mutant) enhances activity toward bulkier substrates, enabling synthesis of tertiary amines.

Chemical Reactions Analysis

Types of Reactions

Ethyl(1-methoxypropan-2-yl)amine undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: The compound can be reduced to form various amine derivatives.

Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For instance, oxidation may yield corresponding oxides, while reduction can produce different amine derivatives.

Scientific Research Applications

Chemical Synthesis

Ethyl(1-methoxypropan-2-yl)amine serves as a valuable building block in organic synthesis. It is utilized for the preparation of more complex molecules through various chemical reactions. Its reactivity allows it to participate in nucleophilic substitutions and other transformations essential for synthesizing pharmaceuticals and agrochemicals.

Key Synthesis Methods

- Nucleophilic Substitution : this compound can be synthesized via nucleophilic substitution of haloalkanes. This method involves the alkylation of ammonia to form primary amines.

- Continuous Flow Reactors : In industrial settings, continuous flow reactors are employed to ensure consistent quality and yield, optimizing reaction conditions such as temperature and pressure.

Pharmaceutical Applications

Research into this compound has highlighted its potential in the pharmaceutical industry:

- Precursor for Drug Synthesis : It is used as a precursor in the synthesis of various biologically active compounds. For instance, it plays a role in the preparation of (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methyl aniline, which is a precursor for S-Metolachlor, an herbicide with high enantiomeric purity .

Case Study: Synthesis of (S)-2-Ethyl-N-(1-methoxypropan-2-yl)-6-methyl Aniline

The process involves:

- Refluxing (R)-epichlorohydrin with 2-ethyl-6-methyl aniline.

- The formation of aziridine intermediates followed by catalytic hydrogenation to achieve high enantiomeric excess (>99% ee) .

Biological Research

This compound is being studied for its biological activity:

- Interaction with Biomolecules : The compound's mechanism of action involves interactions with specific molecular targets, which could lead to potential therapeutic applications.

Industrial Applications

In addition to its use in pharmaceuticals, this compound finds applications in various industrial sectors:

- Agrochemicals : It is utilized in the production of agrochemicals where it serves as an intermediate for herbicides and pesticides.

Research Insights and Future Directions

Ongoing research continues to explore the versatility of this compound. Its stability and reactivity make it a candidate for further studies aimed at discovering new applications in synthetic organic chemistry and medicinal chemistry.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemical Synthesis | Building block for complex organic molecules; utilized in nucleophilic substitution reactions. |

| Pharmaceutical Industry | Precursor for biologically active compounds; significant role in herbicide synthesis. |

| Biological Research | Investigation into interactions with biomolecules; potential therapeutic uses. |

| Industrial Production | Used in agrochemicals, dyes, and other industrial chemicals. |

Mechanism of Action

The mechanism of action of Ethyl(1-methoxypropan-2-yl)amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table highlights key structural analogs of Ethyl(1-methoxypropan-2-yl)amine, emphasizing differences in substituents and physicochemical properties:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Data | Source |

|---|---|---|---|---|---|

| This compound | C₆H₁₅NO | 117.19 | Ethyl, 1-methoxypropan-2-yl | CCS [M+H]⁺: 125.4 Ų | |

| (2-Methoxyethyl)(1-methoxypropan-2-yl)amine | C₇H₁₇NO₂ | 147.21 | 2-Methoxyethyl, 1-methoxypropan-2-yl | Higher polarity due to additional ether group | |

| 1-(3-Methylthiophen-2-yl)ethylamine | C₁₁H₁₉NOS | 225.34 | Aromatic thiophene, ethyl | Used in pharmaceutical intermediates | |

| N-(1-Methoxypropan-2-yl)-1-propylpiperidin-4-amine | C₁₁H₂₄N₂O | 200.33 | Piperidine ring, propyl group | Enhanced basicity from piperidine | |

| Benzyl(1-methoxypropan-2-yl)amine | C₁₁H₁₇NO | 179.26 | Benzyl group | Higher hydrophobicity |

Key Observations from Structural Comparisons

Substituent Effects on Properties :

- Polarity: The (2-methoxyethyl)(1-methoxypropan-2-yl)amine (C₇H₁₇NO₂) exhibits higher polarity than the parent compound due to an additional ether group, likely enhancing solubility in polar solvents .

- Aromatic vs. Aliphatic Substituents: Compounds like 1-(3-Methylthiophen-2-yl)ethylamine (C₁₁H₁₉NOS) and Benzyl(1-methoxypropan-2-yl)amine (C₁₁H₁₇NO) show increased molecular weight and hydrophobicity, making them suitable for lipophilic applications (e.g., drug delivery) .

- Ring Systems : The incorporation of a piperidine ring in N-(1-Methoxypropan-2-yl)-1-propylpiperidin-4-amine introduces conformational rigidity and basicity, which may influence receptor binding in bioactive molecules .

Biological Activity

Ethyl(1-methoxypropan-2-yl)amine, a compound with the molecular formula C₇H₁₅NO, has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group and an ethyl amine structure. Its chemical properties facilitate various interactions with biological molecules, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to act as a nucleophile and ligand , engaging with specific receptors and enzymes. This interaction can modulate the activity of these biological targets, leading to diverse physiological effects. The compound's mechanism involves:

- Nucleophilic Reactions : Participating in chemical reactions that modify its structure and function.

- Receptor Binding : Interacting with biological receptors, potentially influencing signaling pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains.

- Enzyme Modulation : It may influence enzyme activity, particularly in metabolic pathways.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Synthesis and Kinetic Resolution : A study explored the use of this compound in kinetic resolutions involving lipase-catalyzed reactions. The compound showed promising conversion rates and enantiomeric excess when used as a substrate in acylation reactions, indicating its utility in asymmetric synthesis .

- Potential Therapeutic Applications : Ongoing research is investigating its role as a precursor in synthesizing pharmaceutical compounds. The compound's unique structure may allow for the development of new drugs targeting specific diseases .

- Biological Target Interactions : Computer-aided predictions have suggested that this compound may interact with various biological targets, warranting further pharmacological studies to elucidate its potential therapeutic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.